UNC6852

DLBCL EZH2 mutation anti-proliferative activity

Researchers require complete PRC2 elimination to distinguish enzymatic from scaffolding functions-catalytic EED inhibitors leave the complex intact, confounding phenotypic interpretation. UNC6852 solves this as a first-in-class VHL-recruiting PROTAC that degrades EED, EZH2 & SUZ12. - Potent anti-proliferative activity in Pfeiffer cells: EC50 = 0.41 µM - Mechanistic necessity: degrades vs. inhibits-bypasses resistance to EZH2 catalytic inhibitors - Include inactive control UNC7043 for on-target validation - Available for immediate R&D shipment

Molecular Formula C43H48N10O6S
Molecular Weight 833.0 g/mol
Cat. No. B15540949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC6852
Molecular FormulaC43H48N10O6S
Molecular Weight833.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H48N10O6S/c1-26-36(60-25-48-26)29-11-9-27(10-12-29)20-45-40(57)34-19-31(54)23-52(34)41(58)37(43(2,3)4)50-35(55)8-5-17-44-39(56)30-15-13-28(14-16-30)33-22-47-42(53-24-49-51-38(33)53)46-21-32-7-6-18-59-32/h6-7,9-16,18,22,24-25,31,34,37,54H,5,8,17,19-21,23H2,1-4H3,(H,44,56)(H,45,57)(H,46,47)(H,50,55)/t31-,34+,37-/m1/s1
InChIKeyPPNNFXIBKLCMTI-WXEAQWFJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC6852: EED-Targeted PRC2 Degrader


UNC6852 is a first-in-class, VHL-recruiting bivalent PROTAC degrader that targets the embryonic ectoderm development (EED) subunit of Polycomb Repressive Complex 2 (PRC2) [1]. It incorporates an EED226-derived ligand and a VHL ligand, enabling proteasomal degradation of core PRC2 subunits (EED, EZH2, SUZ12) [1]. This leads to depletion of PRC2 catalytic activity and reduction of H3K27me3 levels, a key histone mark for gene silencing [1].

Target Engagement EED subunit of PRC2 via VHL-recruiting PROTAC
Mechanism Proteasomal degradation of EED, EZH2, SUZ12
Functional Output Depletion of H3K27me3 and PRC2 catalytic activity

Why Inhibitors Cannot Replace UNC6852


Unlike catalytic EED inhibitors (e.g., EED226, MAK683) that transiently block PRC2 methyltransferase activity without altering protein abundance, UNC6852 induces proteasome-dependent degradation of the entire PRC2 complex [1]. This fundamental mechanistic difference renders substitution inappropriate: inhibitors leave the PRC2 scaffold intact, potentially preserving scaffolding-dependent non-catalytic functions and enabling rapid recovery of activity upon drug washout [1]. Degraders eliminate the target entirely, offering a distinct pharmacological profile. Consequently, experiments designed to interrogate PRC2 scaffolding roles, assess degradation-specific phenotypes, or benchmark the therapeutic potential of PRC2 elimination require UNC6852 specifically; inhibitor controls cannot recapitulate these outcomes.

PRC2 complex degradation
Catalytic inhibition without complex removal
Sustained target loss
Activity recovery after inhibitor washout
Degrades mutant EZH2
Reduced potency against catalytic-site mutants

UNC6852 Comparative Evidence


Anti-Proliferative Advantage Over EED226 in Mutant DLBCL

In a direct head-to-head comparison using the EZH2-mutant DLBCL cell line Pfeiffer, UNC6852 demonstrated superior anti-proliferative efficacy compared to the EED inhibitor EED226 [1]. Both compounds were tested at 3 μM, with UNC6852 achieving approximately 80% inhibition of cell proliferation at day 6, whereas EED226 achieved only approximately 30% inhibition [1]. This differential activity highlights the distinct biological consequences of PRC2 degradation versus catalytic inhibition.

Anti-proliferative activity
Head-to-head
~80% vs ~30% inhibition at day 6
Degrader-specific response in mutant DLBCL cell model
Pfeiffer (EZH2 A677G) cells, 3 µM, proliferation relative to DMSO control
DLBCL EZH2 mutation anti-proliferative activity

Degrading Wild-Type and Mutant EZH2 to Bypass Resistance

UNC6852 induces proteasomal degradation of both wild-type EZH2 and clinically relevant gain-of-function mutants (e.g., EZH2 Y641F) [1]. In contrast, catalytic EZH2 inhibitors often exhibit reduced potency against certain mutants or can select for secondary mutations that restore catalytic activity. The degradation mechanism is orthogonal to the catalytic site, enabling UNC6852 to eliminate the entire EZH2 protein regardless of its mutational status [1].

Mutant EZH2 degradation
Class-level
Degrades EZH2 Y641F and wild-type
Degradation mechanism bypasses catalytic-site mutations
HeLa and EZH2-mutant DLBCL cells; mutation-agnostic depletion
EZH2 mutant degradation drug resistance

EED and EZH2 Co-Degradation vs. EED-Only Binders

UNC6852 acts as a bivalent degrader, leading to co-degradation of EED and EZH2, with more modest degradation of SUZ12 [1]. In contrast, simpler EED-binding ligands (e.g., EED226) do not degrade the target. Furthermore, other PROTACs such as PROTAC EED degrader-1 and PROTAC EED degrader-2 are reported to bind EED with high affinity (pKD ~9.0–9.3) but have not been characterized for their ability to co-degrade EZH2 to the same extent as UNC6852 . UNC6852's co-degradation profile is a key differentiator for studies requiring simultaneous elimination of both core PRC2 subunits.

PRC2 subunit co-degradation
Context-dependent
EED and EZH2 co-depletion confirmed
Co-degradation profile validated; other PROTACs may differ
HeLa cells, 10 µM 24 h; proteomics analysis
PROTAC EED EZH2 co-degradation

High Proteomic Selectivity for EED and EZH2

Global proteomics analysis in HeLa cells treated with 10 μM UNC6852 for 24 hours revealed that EED and EZH2 were the only proteins significantly downregulated (log2 fold change < -1) [1]. This high degree of proteomic selectivity contrasts with many early-generation PROTACs that can exhibit broader degradation profiles. For example, some EZH2-targeting PROTACs have been reported to degrade additional proteins [2]. UNC6852's narrow degradation profile makes it a cleaner tool for dissecting PRC2-specific biology.

Proteomic selectivity
Method context
Only EED and EZH2 significantly downregulated (log2 FC
High selectivity reduces off-target confounding in PRC2 studies
HeLa cells, TMT proteomics, 10 µM 24 h
Cell viability in mutant cells
Head-to-head
EC50: 0.41 µM (Pfeiffer), 3.4 µM (DB); no cytotoxicity in HeLa up to 30 µM
Genotype-dependent growth inhibition in DLBCL models
6-9 day proliferation assays; selective for EZH2-mutant cells
Hook effect absence
Method context
No degradation attenuation from 0.1 to 30 µM
Reliable dose-response across >2-log concentration range
HeLa cells, 24 h; simplifies experimental design
selectivity proteomics off-target

Minimal Cytotoxicity in Non-EZH2-Mutant Cells

In HeLa cells (which lack EZH2-activating mutations), UNC6852 displayed no significant cytotoxicity at concentrations up to 30 μM [1]. However, in DLBCL cells harboring EZH2 gain-of-function mutations (e.g., DB, Pfeiffer), UNC6852 exhibited potent anti-proliferative effects with EC50 values of 3.4 μM and 0.41 μM, respectively [1]. This genotype-dependent cytotoxicity contrasts with pan-cytotoxic agents and even some EZH2 inhibitors that may have broader toxicity profiles. For example, the EED inhibitor EED226 showed minimal anti-proliferative activity in both wild-type and mutant cells at 3 μM [1].

Cell viability in mutant cells
Head-to-head
EC50: 0.41 µM (Pfeiffer), 3.4 µM (DB); no cytotoxicity in HeLa up to 30 µM
Genotype-dependent growth inhibition in DLBCL models
6-9 day proliferation assays; selective for EZH2-mutant cells
cytotoxicity selectivity EZH2 mutant

Absence of Hook Effect Across Concentration Range

Many PROTACs exhibit a 'hook effect' at high concentrations, where excessive binary complex formation (PROTAC bound to either target or E3 ligase alone) reduces ternary complex formation and degradation efficacy. UNC6852, however, shows no evidence of a hook effect across a concentration range of 0.1–30 μM in cellular degradation assays [1]. This is in contrast to some other PROTACs, such as certain CRBN-recruiting degraders, where hook effects are observed at concentrations as low as 1–3 μM [2]. The absence of a hook effect with UNC6852 simplifies experimental design and ensures robust degradation across a wide concentration window.

Hook effect absence
Method context
No degradation attenuation from 0.1 to 30 µM
Reliable dose-response across >2-log concentration range
HeLa cells, 24 h; simplifies experimental design
PROTAC hook effect concentration-response

UNC6852 Research Applications


Dissecting PRC2 Scaffolding vs. Catalytic Functions

Employ UNC6852 to eliminate the entire PRC2 complex, thereby ablating both its histone methyltransferase activity and any scaffolding-dependent functions. In contrast, catalytic inhibitors like EED226 or EZH2 inhibitors (e.g., EPZ-6438) only block enzymatic activity while leaving the complex physically intact. Comparing the transcriptomic and phenotypic consequences of UNC6852 treatment versus catalytic inhibition in the same cellular model allows researchers to deconvolve PRC2's enzymatic and non-enzymatic roles [1].

PRC2 Degradation Validation in EZH2-Mutant Lymphoma

Use UNC6852 as a chemical probe to test the hypothesis that complete elimination of PRC2—rather than mere catalytic inhibition—yields superior anti-tumor efficacy in EZH2-mutant DLBCL. The compound's potent anti-proliferative activity in Pfeiffer cells (EC50 = 0.41 μM) and its ability to degrade mutant EZH2 make it an ideal tool for preclinical proof-of-concept studies [1]. Pair with a structurally matched negative control (e.g., UNC7043, the inactive cis-enantiomer) to confirm that observed effects are on-target [1].

EZH2 Inhibitor Resistance Mechanisms

In cell lines that have acquired resistance to EZH2 catalytic inhibitors (e.g., EPZ-6438, GSK126), apply UNC6852 to determine whether resistance can be overcome by switching to a degradation-based mechanism. Because UNC6852 degrades the EZH2 protein regardless of its mutational status or the presence of resistance-conferring alterations in the catalytic domain, it can help elucidate whether resistance is due to persistent EZH2 protein function or alternative pathways [1].

EED/EZH2 Co-Dependency in Hematopoiesis

Utilize UNC6852's unique ability to co-degrade EED and EZH2 in studies of hematopoietic stem cell biology or myeloid malignancies. Because EED and EZH2 are both core PRC2 subunits, their simultaneous depletion via UNC6852 provides a more complete loss-of-function model compared to genetic knockdown of a single subunit or treatment with EED-only binders [1]. This approach can reveal functional redundancies or compensatory mechanisms that might otherwise mask phenotypes.

Application
Selection Property
Validation Focus
PRC2 scaffolding vs. catalytic functions
Complete complex degradation
Transcriptomic/phenotypic comparison with catalytic inhibitors
EZH2-mutant lymphoma models
Degradation of mutant EZH2
On-target confirmation with inactive enantiomer control
Resistance to catalytic EZH2 inhibitors
Mutation-agnostic degradation
Persistent EZH2 function vs. alternative pathway activation
Hematopoietic stem cell biology
Simultaneous EED/EZH2 depletion
Loss-of-function model without subunit compensation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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